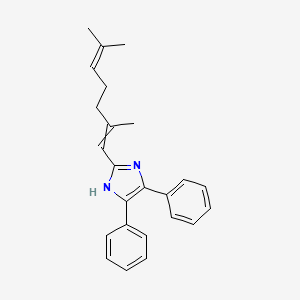
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylheptadienyl group and two phenyl groups attached to the imidazole ring
Métodos De Preparación
The synthesis of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the dimethylheptadienyl group: This step involves the reaction of the imidazole intermediate with 2,6-dimethylhepta-1,5-dien-1-yl bromide under basic conditions.
Attachment of phenyl groups: The final step involves the Friedel-Crafts alkylation of the imidazole derivative with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the dimethylheptadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,6-Dimethylhepta-1,5-dien-1-yl)-4,5-diphenyl-1H-imidazole include other imidazole derivatives such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the dimethylheptadienyl group, making it less hydrophobic.
2-(2,6-Dimethylhepta-1,5-dien-1-yl)-1H-imidazole: Lacks the phenyl groups, affecting its electronic properties.
4,5-Diphenyl-1H-imidazole: Lacks both the dimethylheptadienyl group and the additional phenyl group, resulting in different reactivity and solubility.
The uniqueness of this compound lies in its combination of hydrophobic and aromatic characteristics, which contribute to its diverse range of applications and reactivity.
Propiedades
Número CAS |
918636-27-8 |
|---|---|
Fórmula molecular |
C24H26N2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-(2,6-dimethylhepta-1,5-dienyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C24H26N2/c1-18(2)11-10-12-19(3)17-22-25-23(20-13-6-4-7-14-20)24(26-22)21-15-8-5-9-16-21/h4-9,11,13-17H,10,12H2,1-3H3,(H,25,26) |
Clave InChI |
DEAFUYPMFJKVHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
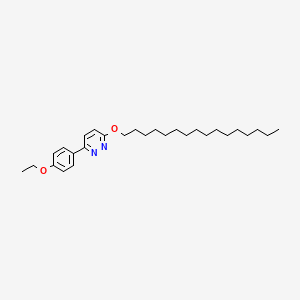
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
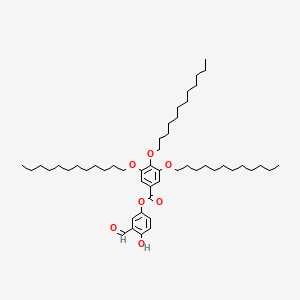

![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
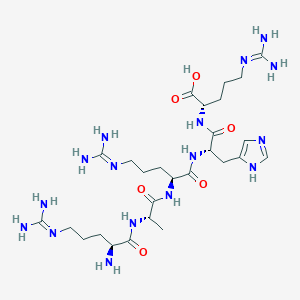
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
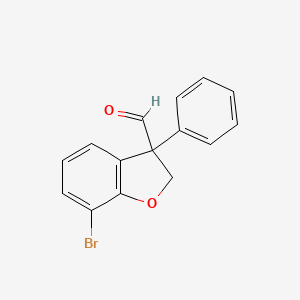

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)


